molecular formula C8H8N2O B2813843 4-Methoxypyrazolo[1,5-a]pyridine CAS No. 1251715-47-5

4-Methoxypyrazolo[1,5-a]pyridine

Cat. No.: B2813843
CAS No.: 1251715-47-5
M. Wt: 148.165
InChI Key: NJABSULZFKCKOK-UHFFFAOYSA-N
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Description

4-Methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol It is characterized by a pyrazolo[1,5-a]pyridine core structure with a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrazolo[1,5-a]pyridine typically involves the condensation of appropriate pyrazole and pyridine derivatives. One common method includes the reaction of 4-methoxypyrazole with a suitable pyridine derivative under controlled conditions . The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formylpyrazolo[1,5-a]pyridine, while reduction can produce 4-methoxydihydropyrazolo[1,5-a]pyridine .

Scientific Research Applications

4-Methoxypyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine
  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
  • 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile

Comparison: Compared to these similar compounds, 4-Methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of a methoxy group at the 4-position can significantly influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

4-methoxypyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJABSULZFKCKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251715-47-5
Record name 4-methoxypyrazolo[1,5-a]pyridine
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